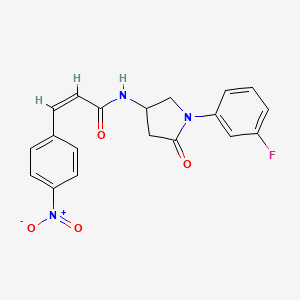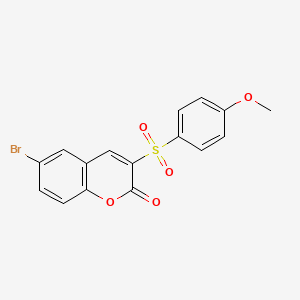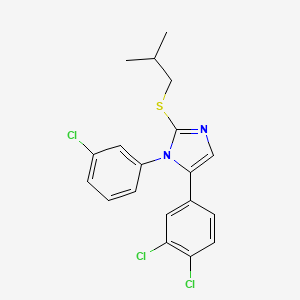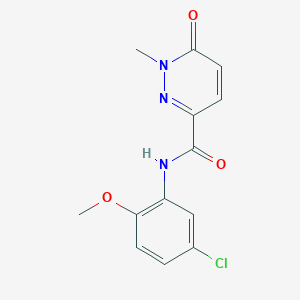
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18F3N3O3S and its molecular weight is 389.39. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
Researchers have developed methods for synthesizing propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluating them as potential anticancer agents. These compounds were synthesized through a series of steps starting from ethyl piperidinecarboxylate, leading to the target compounds with confirmed purity through spectroscopic techniques. Some synthesized derivatives showed promising anticancer activity, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antibacterial and Antifungal Activities
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to talented antibacterial activity. The research highlights the biological relevance of 1,3,4-oxadiazole bearing compounds due to their diverse biological activities, providing a foundation for further exploration into their antimicrobial potential (Khalid et al., 2016).
Anticholinesterase Activity for Alzheimer’s Disease
A series of N-substituted derivatives was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds underwent structural elucidation and enzyme inhibition activity testing against acetylcholinesterase (AChE), a key enzyme associated with Alzheimer’s disease. The hemolytic activity assessment aimed to evaluate the cytotoxic behavior of these molecules, contributing to Alzheimer’s disease treatment research (Rehman et al., 2018).
Structural and Computational Analysis
The crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1,3,4-oxadiazole derivatives were conducted to understand their molecular characteristics better. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the design of more effective compounds (Kumara et al., 2017).
Antimicrobial and Antitubercular Activities
Research on sulfonyl derivatives containing 1,3,4-oxadiazole moieties has demonstrated significant antimicrobial and antitubercular activities. These studies not only underline the potential of these compounds in combating microbial infections but also highlight their role in addressing the global challenge of tuberculosis (Suresh Kumar et al., 2013).
Propiedades
IUPAC Name |
2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-2-11-3-5-13(6-4-11)26(23,24)22-9-7-12(8-10-22)14-20-21-15(25-14)16(17,18)19/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQUVUVHIQAHKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide](/img/structure/B2361388.png)
![3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B2361392.png)

![2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2361394.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)





